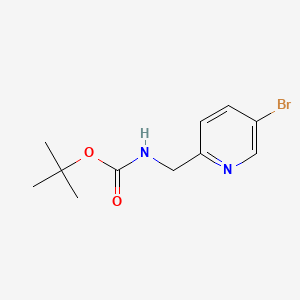

tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate

Description

tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate: is a chemical compound with the molecular formula C11H15BrN2O2 and a molecular weight of 287.16 g/mol . It is commonly used in various chemical reactions and research applications due to its unique structure and properties.

Properties

IUPAC Name |

tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-9-5-4-8(12)6-13-9/h4-6H,7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSVACAXEJGOMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672086 | |

| Record name | tert-Butyl [(5-bromopyridin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188477-11-3 | |

| Record name | tert-Butyl [(5-bromopyridin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction with Di-tert-Butyl Dicarbonate

The most widely reported method involves Boc protection of 5-bromo-2-(aminomethyl)pyridine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

-

Substrate : 5-Bromo-2-(aminomethyl)pyridine (1 equiv).

-

Reagents : Boc anhydride (1.1–1.2 equiv), base (e.g., sodium bis(trimethylsilyl)amide, NaHMDS, or DMAP).

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

-

Conditions :

-

Deprotonation at 0°C for 15–30 minutes.

-

Boc anhydride addition at room temperature (RT) for 1–3 hours.

-

-

Workup : Aqueous extraction with ethyl acetate, drying (Na₂SO₄), and column chromatography (hexane/EtOAc gradient).

Mechanistic Insight :

The base deprotonates the amine, forming a nucleophilic amide ion that attacks the electrophilic carbonyl of Boc anhydride. The reaction proceeds via a two-step mechanism:

Optimization Notes :

-

Anhydrous conditions prevent hydrolysis of Boc anhydride.

Direct Amination of 2-Amino-5-Bromopyridine

Reductive Amination with Formaldehyde

This method constructs the aminomethyl group via reductive amination of 2-amino-5-bromopyridine.

-

Substrate : 2-Amino-5-bromopyridine (1 equiv).

-

Reagents : Formaldehyde (1.5 equiv), sodium cyanoborohydride (NaBH₃CN, 1.2 equiv).

-

Solvent : Methanol or ethanol.

-

Conditions : RT, 12–24 hours under nitrogen.

-

Workup : Neutralization with HCl, extraction with DCM, and Boc protection as in Section 1.

Yield : 70–75% (two-step overall).

Challenges :

-

Over-alkylation may occur if formaldehyde is in excess.

-

NaBH₃CN is moisture-sensitive; strict anhydrous conditions are required.

Halogen Exchange from Chloro Precursors

Bromination of tert-Butyl ((5-Chloropyridin-2-yl)methyl)carbamate

For substrates where bromine is introduced late-stage, halogen exchange offers an alternative route.

-

Substrate : tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate (1 equiv).

-

Reagents : HBr (48%, 3 equiv), CuBr (0.1 equiv).

-

Solvent : Acetonitrile or DMF.

-

Conditions : Reflux at 80°C for 8–12 hours.

-

Workup : Dilution with water, extraction with EtOAc, and silica gel purification.

Limitations :

-

Risk of decarbamation under acidic conditions.

-

Copper bromide may require rigorous removal to meet pharmaceutical standards.

Comparative Analysis of Methods

Key Observations :

-

Method 1 is preferred for industrial-scale synthesis due to high yields and straightforward purification.

-

Method 2 is cost-effective but requires careful control to avoid byproducts.

-

Method 3 is less favorable due to lower yields and specialized conditions.

Industrial-Scale Considerations

Solvent Selection

-

THF vs. DCM : THF offers better solubility for Boc anhydride, but DCM simplifies workup due to lower boiling point.

Purification Strategies

-

Column Chromatography : Effective but costly for large batches.

-

Recrystallization : Tert-butyl carbamates often crystallize from hexane/EtOAc mixtures, reducing reliance on chromatography.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carboxylic acid.

Common Reagents and Conditions:

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative .

Scientific Research Applications

Chemistry: tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new chemical reactions and methodologies .

Biology: In biological research, this compound is used to study the effects of brominated pyridine derivatives on biological systems. It is also used in the synthesis of biologically active molecules .

Medicine: The compound is explored for its potential therapeutic applications, including its use in the synthesis of pharmaceutical agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The bromine atom and the pyridine ring play crucial roles in its reactivity and interactions with other molecules . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

- tert-Butyl (2-bromo-5-fluorophenethyl)(methyl)carbamate

- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate

- tert-Butyl (5-bromopyridin-2-yl)carbamate

Comparison: tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate is unique due to its specific substitution pattern on the pyridine ring and the presence of the carbamate group. This unique structure imparts distinct chemical and biological properties compared to similar compounds .

Biological Activity

Tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 284.14 g/mol. The compound features a tert-butyl group , a carbamate functional group , and a 5-bromo-substituted pyridine ring . The presence of the bromine atom enhances the compound's lipophilicity, potentially improving its interaction with biological targets.

Research indicates that compounds similar to this compound may function as enzyme inhibitors , particularly targeting kinases involved in cell signaling pathways. This inhibition can disrupt normal cellular functions, leading to therapeutic effects in various diseases, including cancer and inflammatory conditions .

Antimicrobial Properties

Compounds containing pyridine rings often exhibit antimicrobial properties. Studies have shown that derivatives of brominated pyridines can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections . The specific activity of this compound against pathogens remains to be fully elucidated.

Anti-Cancer Activity

The compound's structure suggests potential anti-cancer activity through the inhibition of cancer cell proliferation. Similar compounds have been reported to induce apoptosis in cancer cells and inhibit tumor growth by targeting critical pathways involved in cell cycle regulation .

Case Studies

- Inhibition Studies : In vitro studies demonstrated that related compounds could inhibit mycobacterial ATP synthase, a target for tuberculosis treatment. The structure-activity relationship (SAR) highlighted the importance of the bromine substituent in enhancing biological activity .

- Enzyme Interaction : A study focused on the interaction of carbamate derivatives with protein kinases showed that these compounds could effectively bind to active sites, disrupting normal enzyme function and leading to decreased cell viability in cancer models .

Data Tables

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | CHBrNO | Bromine at 5-position; carbamate group | Potential enzyme inhibitor; antimicrobial properties |

| Related Compound A | CHBrNO | Hydroxyl group addition | Enhanced anti-cancer activity |

| Related Compound B | CHBrNO | Methyl substitution | Increased lipophilicity and binding affinity |

Q & A

Q. What are the standard synthetic routes for tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, in multi-step protocols, intermediates like tert-butyl carbamate derivatives are reacted with bromopyridine precursors under nitrogen atmosphere using catalysts such as Pd₂(dba)₃ and ligands like BINAP . Key factors affecting yield include:

- Catalyst loading : Optimal Pd₂(dba)₃ concentrations (0.5–2 mol%) balance reactivity and cost.

- Solvent choice : Polar aprotic solvents (e.g., toluene, ethanol) improve solubility of intermediates.

- Temperature : Reactions often proceed at 80–110°C to activate coupling while minimizing decomposition. Post-reaction purification via column chromatography or recrystallization ensures >95% purity .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer: Structural confirmation relies on:

- NMR spectroscopy : ¹H NMR (300 MHz, CDCl₃) reveals characteristic peaks for the tert-butyl group (δ ~1.36 ppm, singlet) and pyridyl protons (δ 8.22 ppm for brominated aromatic protons) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 301.06) .

- Elemental analysis : Matches calculated C, H, N, and Br percentages (±0.3% tolerance) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization is possible .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of brominated vapors.

- Storage : Store in amber glass vials at 2–8°C under inert gas (argon/nitrogen) to prevent degradation .

- Spill management : Neutralize with activated carbon and dispose as halogenated waste .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved during structural elucidation?

Methodological Answer: Discrepancies in aromatic proton splitting patterns or tert-butyl integration may arise from:

- Dynamic rotational isomerism : Use variable-temperature NMR (VT-NMR) to identify conformational equilibria.

- Impurity interference : Validate purity via HPLC (C18 column, acetonitrile/water gradient) before analysis .

- Crystallographic validation : Compare experimental ¹H NMR with simulated spectra from X-ray diffraction data (e.g., SHELXL refinement) .

Q. What strategies optimize the regioselectivity of bromine substitution in pyridine-based intermediates for this compound?

Methodological Answer: To direct bromination to the 5-position of the pyridine ring:

- Directing groups : Use methyl or carbamate groups at the 2-position to sterically and electronically guide Br₂ or NBS.

- Lewis acid catalysis : Employ FeBr₃ or ZnCl₂ to stabilize transition states favoring para-substitution .

- Microwave-assisted synthesis : Short reaction times (10–30 min) reduce side-product formation .

Q. How do solvent polarity and temperature affect the stability of this compound during long-term storage?

Methodological Answer: Stability studies show:

- Polar solvents (e.g., DMSO, DMF) : Accelerate hydrolysis of the tert-butyl carbamate group; avoid for storage.

- Non-polar solvents (e.g., hexane, toluene) : Extend shelf life (>12 months at 4°C) by reducing moisture ingress .

- Thermal degradation : TGA analysis indicates decomposition onset at ~124°C; store below 25°C .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed melting points for this compound?

Methodological Answer: Observed melting points (e.g., 103–106°C) may deviate from computational predictions (e.g., 110°C) due to:

- Polymorphism : Perform X-ray powder diffraction (XRPD) to identify crystalline forms.

- Impurity profiles : Use DSC to detect eutectic mixtures or solvates .

- Experimental calibration : Validate thermometer accuracy with standard reference materials (e.g., indium, m.p. 156.6°C) .

Methodological Tables

Table 1. Key Physicochemical Properties of tert-Butyl ((5-Bromopyridin-2-yl)methyl)carbamate

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.